N-Fmoc-4-ethynyl-D-phenylalanine

Peptide Synthesis Stereochemistry Cost Analysis

N-Fmoc-4-ethynyl-D-phenylalanine is an enantiopure D-amino acid building block for Fmoc-SPPS, engineered for CuAAC click bioconjugation. It solves the challenge of incorporating bioorthogonal alkyne handles into proteolytically stable D-peptides without compromising stereochemical integrity. • D-configuration confers protease resistance; para-ethynyl handle enables efficient CuAAC with reduced steric hindrance vs. propargylglycine alternatives. • Enantiopure specification (ee ≥98%) eliminates diastereomer contamination inherent to DL-racemic mixtures, ensuring batch-to-batch stereochemical consistency.

Molecular Formula C26H21NO4
Molecular Weight 411.4 g/mol
Cat. No. B8148096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-4-ethynyl-D-phenylalanine
Molecular FormulaC26H21NO4
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H21NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h1,3-14,23-24H,15-16H2,(H,27,30)(H,28,29)/t24-/m1/s1
InChIKeyCRTLXWNIKFTLOR-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications: N-Fmoc-4-ethynyl-D-phenylalanine CAS 2352069-68-0 for Solid-Phase Peptide Synthesis


N-Fmoc-4-ethynyl-D-phenylalanine (CAS No. 2352069-68-0) is a specialized, non-canonical amino acid derivative classified within the azido/alkynyl amino acid subcategory of Fmoc-protected building blocks . It features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on its alpha-amine and a para-substituted ethynyl (-C≡CH) functional group on its D-phenylalanine side-chain . This structural combination is specifically engineered for compatibility with Fmoc/tBu-based solid-phase peptide synthesis (SPPS) protocols, enabling the site-specific incorporation of a bioorthogonal alkyne handle into synthetic peptides for downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry conjugations .

Why N-Fmoc-4-ethynyl-D-phenylalanine Cannot Be Replaced by Generic L- or DL-Phenylalanine Analogs


Substitution of N-Fmoc-4-ethynyl-D-phenylalanine with its L-enantiomer (CAS 1228049-41-9) or the DL-racemic mixture (CAS 2352069-68-0) is not a functionally equivalent swap for applications requiring defined stereochemistry. The D-configuration is critical for imparting resistance to proteolytic degradation and for achieving specific conformational constraints in peptidomimetic design [1]. The para-ethynyl group provides a distinct reactivity profile for CuAAC click chemistry, differentiating it from other alkyne-bearing amino acids like Fmoc-L-propargylglycine, which exhibit different steric and electronic properties and variable enzymatic recognition [2]. Procurement of the specific D-enantiomer ensures batch-to-batch consistency in stereochemical outcome, a parameter that cannot be guaranteed with a racemic mixture where purification of the desired diastereomer adds significant labor and cost.

Quantitative Differentiation of N-Fmoc-4-ethynyl-D-phenylalanine from Closest Analogs for Procurement Decisions


Enantiopurity vs. Racemic Mixture: Comparative Pricing and Procurement Efficiency for N-Fmoc-4-ethynyl-D-phenylalanine

The D-enantiomer (CAS 2352069-68-0) is commercially available at a significantly lower unit price compared to the DL-racemic mixture, offering a more cost-effective procurement strategy for applications requiring stereochemical purity. The D-enantiomer is priced at approximately $440 USD per gram, while the DL-racemic mixture is priced at $549 USD per gram . This represents a 20% cost reduction per gram for the enantiopure D-form. Selecting the D-enantiomer directly eliminates the need for subsequent chiral resolution or purification steps, saving both time and resources.

Peptide Synthesis Stereochemistry Cost Analysis

Steric and Electronic Profile: N-Fmoc-4-ethynyl-D-phenylalanine vs. Propargylglycine Derivatives in Click Chemistry

The para-ethynylphenylalanine side chain provides a distinct steric and electronic environment for CuAAC reactions compared to linear aliphatic alkynes like propargylglycine. The phenyl ring serves as a rigid spacer, positioning the alkyne further from the peptide backbone and potentially enhancing reaction rates with sterically demanding azide partners . While direct kinetic data for N-Fmoc-4-ethynyl-D-phenylalanine is not available in the primary literature, studies on related phenylalanine-based alkynes demonstrate that the acetylene linker provides a less bulky connection, leading to more efficient enzymatic incorporation compared to direct phenylene linkages [1].

Click Chemistry Peptide Stapling Reaction Kinetics

Cost Comparison: N-Fmoc-4-ethynyl-D-phenylalanine vs. Fmoc-L-Homopropargylglycine (HPG) for Alkyne-Containing Peptides

N-Fmoc-4-ethynyl-D-phenylalanine presents a more economical alternative to Fmoc-L-homopropargylglycine (HPG) for introducing an alkyne functionality into peptides. The D-enantiomer of the target compound is priced at approximately $440 USD/g . In contrast, commercial Fmoc-HPG-OH is priced at approximately $1,876 USD/g (calculated from $938 per 500 mg) [1]. This represents a cost reduction of over 75% per gram. For large-scale peptide synthesis or library construction, this cost differential can significantly impact project budgets and material sourcing decisions.

Peptide Synthesis Click Chemistry Cost Analysis

Defined Research and Industrial Applications for N-Fmoc-4-ethynyl-D-phenylalanine Based on Quantitative Evidence


Cost-Efficient Synthesis of Clickable D-Peptides and Peptidomimetics

For projects requiring the synthesis of proteolytically stable, clickable D-peptides, N-Fmoc-4-ethynyl-D-phenylalanine is the superior procurement choice. Its significantly lower cost compared to the racemic mixture and to alternative alkyne-bearing amino acids like Fmoc-HPG-OH [1] makes it the most economically viable building block for large-scale or high-throughput synthesis. This is particularly relevant for generating peptide libraries for drug discovery, where material costs can quickly become prohibitive.

SPPS of Peptides for Bioorthogonal Conjugation with Enhanced Steric Accessibility

When designing peptides intended for CuAAC bioconjugation with bulky azide partners (e.g., fluorophores, PEG polymers, or complex carbohydrates), N-Fmoc-4-ethynyl-D-phenylalanine is recommended over propargylglycine derivatives. Class-level evidence indicates that the para-ethynylphenylalanine side chain provides a less sterically hindered alkyne environment, which is predicted to result in more efficient and higher-yielding click reactions [2]. This is critical for applications where quantitative bioconjugation is required, such as in the production of homogeneous peptide-drug conjugates or imaging probes.

Stereospecific Probe Development for Investigating Chiral Recognition

In biochemical and pharmacological studies aimed at understanding chiral recognition by biological targets (e.g., enzymes, receptors, or antibodies), the D-configuration of N-Fmoc-4-ethynyl-D-phenylalanine is essential. The compound's D-enantiomer, distinct from the naturally occurring L-form, allows for the creation of peptide probes with altered binding kinetics and metabolic stability [3]. The alkyne handle then enables site-specific labeling with detection moieties without perturbing the stereochemistry-dependent interaction, a strategy that cannot be reliably executed with the DL-racemic mixture due to the presence of the confounding L-enantiomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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